N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide
Description
N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[35]nonane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(15-12-8-11(12)10-2-3-10)16-6-7-18-14(9-16)4-1-5-14/h10-12H,1-9H2,(H,15,17)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCDZDYVBIVMHV-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCO2)C(=O)NC3CC3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CN(CCO2)C(=O)N[C@@H]3C[C@H]3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, followed by further transformations to achieve the desired spirocyclic structure . Another approach involves the regioselective ring expansion of spirocyclopropanes with stabilized sulfonium ylides, yielding the spirocyclic core with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the spirocyclic core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxetanes, while reduction can produce reduced analogs with modified functional groups.
Scientific Research Applications
N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide has several scientific research applications:
Biology: It serves as a tool for studying biological processes, especially those involving enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating endocannabinoid signaling pathways . This interaction is facilitated by the compound’s spirocyclic structure, which enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different functional groups.
1-oxa-8-azaspiro[4.5]decane: A related compound with a larger spirocyclic ring system.
Uniqueness
N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is unique due to its specific spirocyclic configuration and the presence of cyclopropyl groups, which confer distinct chemical and biological properties. Its ability to inhibit FAAH with high potency and selectivity sets it apart from other spirocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
